o-(4-(p-Tolyl)-3H-1,5-benzodiazepin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/SN0900000 is a compound recognized by the National Institute for Occupational Safety and Health (NIOSH) It is known for its significant applications in various scientific fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of NIOSH/SN0900000 involves several synthetic routes. These routes typically include the use of specific reagents and controlled reaction conditions to ensure the purity and efficacy of the compound. The exact synthetic routes and reaction conditions can vary depending on the desired application and the scale of production.
Industrial Production Methods
In industrial settings, the production of NIOSH/SN0900000 is carried out using advanced techniques to ensure high yield and quality. These methods often involve large-scale chemical reactions, purification processes, and quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
NIOSH/SN0900000 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used
Wissenschaftliche Forschungsanwendungen
NIOSH/SN0900000 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is studied for its effects on biological systems and its potential use in biological assays.
Medicine: It is investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various industrial products and as a component in manufacturing processes.
Wirkmechanismus
The mechanism of action of NIOSH/SN0900000 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the concentration and the specific conditions under which the compound is used
Vergleich Mit ähnlichen Verbindungen
NIOSH/SN0900000 is compared with other similar compounds to highlight its uniqueness. Similar compounds include various volatile organic compounds and nitroaromatic compounds. The comparison focuses on the differences in their chemical properties, reactions, and applications, emphasizing the unique aspects of NIOSH/SN0900000.
List of Similar Compounds
- Volatile Organic Compounds (e.g., ethanol, acetone, benzene)
- Nitroaromatic Compounds (e.g., nitrobenzene, nitrotoluene)
By understanding the unique properties and applications of NIOSH/SN0900000, researchers can better utilize this compound in their scientific endeavors.
Eigenschaften
Molekularformel |
C22H18N2O |
---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-[2-(4-methylphenyl)-3H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C22H18N2O/c1-15-10-12-16(13-11-15)20-14-21(17-6-2-5-9-22(17)25)24-19-8-4-3-7-18(19)23-20/h2-13,25H,14H2,1H3 |
InChI-Schlüssel |
QRDHNXABVLJUCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.